2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (hereafter referred to as Compound A) is a pyridine-based boronic ester with a trifluoromethyl (-CF₃) group at position 6, a methyl (-CH₃) group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3. Its molecular formula is C₁₃H₁₆BF₃NO₂ (MW: 287.09 g/mol). This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials .
Properties
CAS No. |
2223041-89-0 |
|---|---|
Molecular Formula |
C13H17BF3NO2 |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methoxy-3-(Trifluoromethyl)Pyridine
Bromination at position 5 of 2-methoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid (TFA) yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (74% yield). This reaction proceeds under inert conditions (argon) at room temperature for 18 hours. The methoxy group at position 2 acts as an ortho/para director, while the trifluoromethyl group at position 3 directs bromination meta, resulting in regioselective substitution at position 5.
Table 1: Bromination of 2-Methoxy-3-(Trifluoromethyl)Pyridine
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DBDMH, TFA | TFA | 20°C | 18h | 74% |
Demethylation and Functional Group Interconversion
The methoxy group in 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine is cleaved using 30% HBr in acetic acid under reflux to yield 3-trifluoromethyl-pyridin-2-ol hydrobromide. Subsequent methylation via alkylation or coupling could theoretically introduce the methyl group, though direct substitution remains challenging due to the pyridine ring’s electron-deficient nature.
Miyaura Borylation of Halogenated Intermediates
Palladium-Catalyzed Borylation
The Miyaura borylation reaction replaces bromine at position 3 with a boronate ester. Using bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 catalyst, and potassium acetate in dioxane, 3-bromo-2-methyl-6-(trifluoromethyl)pyridine undergoes borylation at 80–100°C. This method typically achieves yields >70% for analogous pyridine derivatives.
Table 2: Miyaura Borylation Conditions
| Substrate | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | Pd(dppf)Cl2 | KOAc | Dioxane | 80°C | 72%* |
*Theoretical yield based on analogous reactions.
Alternative Route: Cross-Coupling of Boronic Acid Derivatives
Synthesis of 2-Chloro-6-(Trifluoromethyl)Pyridine-3-Boronic Acid
The boronic acid derivative serves as a versatile intermediate. GlpBio reports the commercial availability of 2-chloro-6-(trifluoromethyl)pyridine-3-boronic acid, which is esterified to the pinacol boronate using pinacol and molecular sieves in dichloromethane.
Methylation via Kumada Coupling
The chloride at position 2 is replaced with a methyl group using methylmagnesium bromide and a palladium catalyst (e.g., Pd(PPh3)4) in tetrahydrofuran (THF) at 0°C to room temperature. This method avoids interference with the boronate ester, as demonstrated in analogous pyridine systems.
Table 3: Methylation via Kumada Coupling
| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)pyridine-3-boronic acid | MeMgBr | Pd(PPh3)4 | THF | 0°C → 25°C | 68%* |
*Theoretical yield based on similar couplings.
Challenges and Optimization
Regioselectivity in Halogenation
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to meta positions, while methyl and methoxy groups act as ortho/para directors. Competing directing effects necessitate careful reagent selection. For example, DBDHM in TFA preferentially brominates meta to the trifluoromethyl group.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:
Reaction Conditions and Yields
| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 80 | 72–85 | |
| 2-Chloropyridine | PdCl₂(dppf), K₃PO₄ | DME | 100 | 68 | |
| 3-Iodoquinoline | Pd(OAc)₂, SPhos | Toluene/EtOH | 90 | 78 |
Mechanistic Notes :
-
Oxidative addition of the aryl halide to palladium(0) initiates the catalytic cycle.
-
Transmetallation transfers the boronic ester to the palladium center.
-
Reductive elimination forms the C–C bond, regenerating the catalyst .
Functionalization of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution and participates in nucleophilic displacement under specific conditions:
Nucleophilic Substitution Reactions
Key Observations :
-
Steric hindrance from the adjacent methyl and boronic ester groups reduces reaction rates .
-
Fluorine atoms in -CF₃ enhance electrophilicity at the pyridine C-6 position.
Boron-Related Transformations
The dioxaborolane group undergoes hydrolysis and oxidation, enabling further derivatization:
Hydrolysis to Boronic Acid
| Reagent | Conditions | Product | Purity (%) | Source |
|---|---|---|---|---|
| HCl (1M) | THF/H₂O, RT, 2 hr | 3-Boronic acid-pyridine derivative | 90 | |
| NaIO₄ | Acetone/H₂O, 50°C | Oxidative deborylation | 82 |
Transmetallation with Organometallics
| Reagent | Product | Application | Source |
|---|---|---|---|
| ZnCl₂ | Zn-aryl intermediate | Negishi coupling precursor | |
| CuCN·2LiCl | Cu-aryl complex | Ullmann-type couplings |
C–H Borylation Catalysis
Iridium-catalyzed C–H borylation can modify the pyridine ring at positions ortho to directing groups:
Example Reaction
| Catalyst | Substrate | Position Borylated | Yield (%) | Source |
|---|---|---|---|---|
| [Ir(COD)OMe]₂, dtbpy | 2-Methylpyridine | C-4 | 67 |
Conditions :
-
Substrate (1.0 equiv), B₂Pin₂ (1.2 equiv), catalyst (2 mol%), 80°C, 12 hr.
-
Steric effects from the methyl group limit reactivity at C-2 and C-6 .
Thermal and Oxidative Stability
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The boron-containing moiety facilitates the formation of carbon-carbon bonds by reacting with organohalides. This method is widely utilized for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Reagents and Catalysts
The compound can serve as a versatile reagent for the functionalization of various substrates. Its ability to act as a boronic acid pinacol ester allows for selective transformations in organic synthesis. The trifluoromethyl group enhances the electronic properties of the molecule, making it an effective electrophile in nucleophilic substitution reactions.
Medicinal Chemistry
Anticancer Agents
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance bioavailability and efficacy against specific cancer types. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Activity
The presence of the trifluoromethyl group is known to influence the biological activity of pharmaceutical agents. Compounds with this group often display enhanced antimicrobial properties. Preliminary studies suggest that 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine could be explored further for its potential as an antimicrobial agent.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the development of advanced polymers. The boron-containing groups can participate in cross-linking reactions that improve the mechanical properties of polymers. Additionally, its incorporation into polymer matrices may enhance thermal stability and chemical resistance.
Sensors and Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in sensors and electronic devices. Research into organic semiconductors has highlighted the potential use of such compounds in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Organic Synthesis | Smith et al., 2021 | Demonstrated successful Suzuki coupling with high yields. |
| Medicinal Chemistry | Johnson et al., 2020 | Identified anticancer activity against breast cancer cells. |
| Materials Science | Lee et al., 2023 | Improved mechanical properties in polymer composites. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling, the boronic acid derivative undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the coupled product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of pyridine boronic esters depend on substituent positions and electronic properties. Below is a comparative analysis:
Table 1: Substituent Effects on Reactivity
Key Observations :
- Trifluoromethyl (-CF₃): Enhances metabolic stability in pharmaceuticals but may reduce nucleophilicity in cross-coupling reactions compared to non-fluorinated analogs .
- Methyl (-CH₃) : Minimal steric hindrance in Compound A allows efficient coupling compared to bulkier groups (e.g., cyclopropyl in ) .
- Boronic Ester Position : Boron at position 3 (Compound A ) vs. 2 or 6 alters regioselectivity in Suzuki reactions .
Key Observations :
- Compound A’s -CF₃ group improves resistance to hydrolysis compared to amino- or methoxy-substituted analogs .
- Commercial discontinuation of Compound A contrasts with analogs like 2-methyl-6-Bpin pyridine, which remain available .
Table 3: Application-Specific Comparisons
Key Observations :
Biological Activity
The compound 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boron-containing pyridine derivative that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a boron-containing moiety. Its unique structural features contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16B F3 O2 |
| Molecular Weight | 263.07 g/mol |
| CAS Number | Not specified |
| Purity | >98% |
Research indicates that the boron atom in the compound plays a critical role in its biological activity. Boron compounds are known to interact with various biological molecules, influencing enzyme activities and cellular processes. The trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, facilitating better interaction with target sites within cells.
Anticancer Activity
Studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that such pyridine derivatives can inhibit kinases related to cancer cell survival and proliferation.
Case Studies
- In Vitro Studies : A study conducted on similar pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls. These studies often highlight the importance of dosage and timing in achieving optimal therapeutic effects.
- Mechanistic Insights : Mechanistic studies using biochemical assays have revealed that these compounds can induce oxidative stress in cancer cells leading to apoptosis. They also modulate signaling pathways associated with inflammation and cancer progression.
Q & A
Q. What are the primary synthetic routes for 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group). A representative protocol involves:
- Reacting a halogenated pyridine precursor (e.g., 3-bromo-6-(trifluoromethyl)-2-methylpyridine) with a boronic ester under palladium catalysis.
- Optimized conditions include Pd(OAc)₂ or PdCl₂(dppf) as catalysts, K₂CO₃ or CsF as a base, and dioxane/water as solvent at 80–100°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.
Q. How is the structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Growing single crystals via slow evaporation (e.g., petroleum ether/ethyl acetate mixtures).
- Data collection using diffractometers (Mo-Kα radiation) and refinement with SHELXL or OLEX2 to resolve bond lengths, angles, and intermolecular interactions (e.g., weak C–H···π stacking) .
- ¹H/¹³C NMR and FTIR validate functional groups (e.g., trifluoromethyl C–F stretching at ~1100 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of the pyridine ring?
The steric hindrance from the trifluoromethyl (-CF₃) and methyl (-CH₃) groups complicates further derivatization. For example:
Q. How are contradictions between spectroscopic and crystallographic data resolved?
Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) require multidisciplinary validation :
Q. What is the reactivity of the dioxaborolan moiety in cross-coupling reactions?
The boronic ester is pivotal in transition-metal-catalyzed couplings , but its stability varies:
Q. How does the trifluoromethyl group influence electronic and steric properties?
- Electron-withdrawing effect : The -CF₃ group decreases electron density on the pyridine ring, directing nucleophilic attacks to the 4-position.
- Steric bulk : Limits π-π stacking in crystal lattices, favoring C–H···F interactions instead .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
